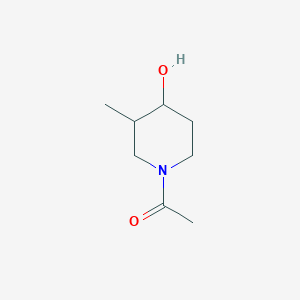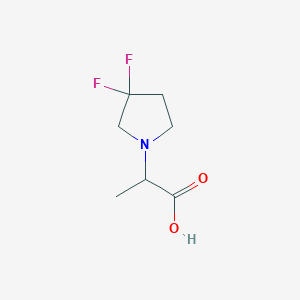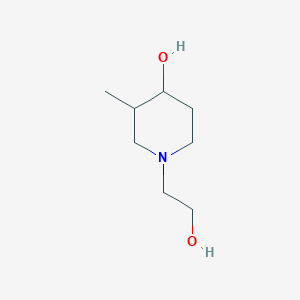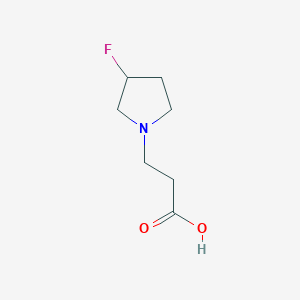
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine, commonly referred to as 4C6F2MP, is a synthetic compound that has been studied for its various applications in scientific research. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine serves as an important intermediate in the synthesis of various chemical compounds. Its reactivity, especially in the presence of other reagents, facilitates the formation of complex molecules. For instance, in the study of pyrimidine reactions, derivatives of fluoropyrimidines were synthesized, showing the compound's role in producing fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals (Brown & Waring, 1974). Furthermore, the compound's interactions with peroxides reveal its potential in creating radical-type rearrangements, leading to novel pyrimidine derivatives with unique properties (Kropf & Ball, 1976).
Chemical Modification and Functionalization
The ability to chemically modify this compound has been explored for the development of advanced materials and pharmaceuticals. For example, the halogen/halogen displacement reactions in pyridines and other heterocycles, involving similar compounds, demonstrate the potential for selective functionalization, which is essential for designing specific molecular architectures (Schlosser & Cottet, 2002). This selective functionalization is key to synthesizing molecules with desired properties for use in drug development and materials science.
Role in Medicinal Chemistry
The compound's utility in medicinal chemistry is highlighted by its role as an intermediate in the synthesis of compounds with potential biological activities. Research into fluorinated pyrimidine derivatives, for instance, showcases the synthesis of molecules that might possess fungicidal activities, indicating the compound's relevance in the development of new agrochemicals (Popova et al., 1999). Additionally, the synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines from similar compounds opens avenues for creating molecules with a wide range of biological activities (Kapadia et al., 2007).
Contributions to Drug Development
The synthesis of dasatinib, a potent antitumor agent, exemplifies the compound's significant contributions to drug development. By serving as a key intermediate in the synthesis process, this compound plays a critical role in the production of dasatinib, showcasing its importance in the pharmaceutical industry (Jia-liang et al., 2009).
Propiedades
IUPAC Name |
4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYLSNTRHUQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




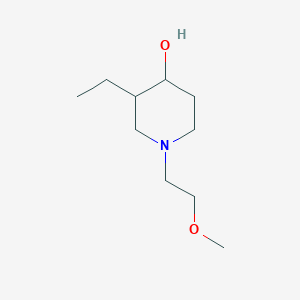
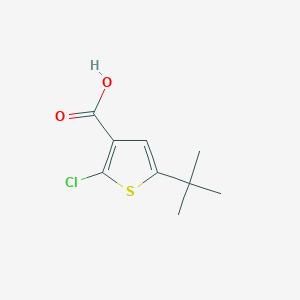
![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)

